molecular formula C10H9ClFNO B2465412 3-Chloro-N-cyclopropyl-5-fluorobenzamide CAS No. 2327323-45-3

3-Chloro-N-cyclopropyl-5-fluorobenzamide

Cat. No.: B2465412
CAS No.: 2327323-45-3
M. Wt: 213.64
InChI Key: JXVDMGXQWLWQPS-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropyl-5-fluorobenzamide is an organic compound with the molecular formula C10H9ClFNO It is characterized by the presence of a chloro group at the third position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the fifth position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclopropyl-5-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzoic acid, cyclopropylamine, and fluorinating agents.

    Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with cyclopropylamine to form 3-chloro-N-cyclopropylbenzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclopropyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

    Reduction: Formation of cyclopropylamines or benzyl alcohols.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

3-Chloro-N-cyclopropyl-5-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-cyclopropylbenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-N-cyclopropylbenzamide: Lacks the chloro group, which may influence its chemical properties and applications.

    3-Chloro-5-fluorobenzamide: Lacks the cyclopropyl group, which may alter its steric and electronic characteristics.

Uniqueness

3-Chloro-N-cyclopropyl-5-fluorobenzamide is unique due to the combination of chloro, fluoro, and cyclopropyl groups in its structure. This unique combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-cyclopropyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVDMGXQWLWQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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